2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid 2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1239714-33-0
VCID: VC2721930
InChI: InChI=1S/C18H23NO3/c1-3-12(2)19-16(20)14-9-5-4-8-13(14)15(17(21)22)18(19)10-6-7-11-18/h4-5,8-9,12,15H,3,6-7,10-11H2,1-2H3,(H,21,22)
SMILES: CCC(C)N1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)O
Molecular Formula: C18H23NO3
Molecular Weight: 301.4 g/mol

2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid

CAS No.: 1239714-33-0

Cat. No.: VC2721930

Molecular Formula: C18H23NO3

Molecular Weight: 301.4 g/mol

* For research use only. Not for human or veterinary use.

2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid - 1239714-33-0

Specification

CAS No. 1239714-33-0
Molecular Formula C18H23NO3
Molecular Weight 301.4 g/mol
IUPAC Name 2-butan-2-yl-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxylic acid
Standard InChI InChI=1S/C18H23NO3/c1-3-12(2)19-16(20)14-9-5-4-8-13(14)15(17(21)22)18(19)10-6-7-11-18/h4-5,8-9,12,15H,3,6-7,10-11H2,1-2H3,(H,21,22)
Standard InChI Key KUMXRUUTBNJLKU-UHFFFAOYSA-N
SMILES CCC(C)N1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)O
Canonical SMILES CCC(C)N1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)O

Introduction

Chemical Identity and Nomenclature

2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid (CAS: 1239714-33-0) belongs to the class of spiroisoquinolinone derivatives, characterized by a spiro connection between an isoquinoline and cyclopentane ring system . The compound is also identified in scientific literature by several alternative names, including "2-butan-2-yl-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxylic acid" and "2'-(butan-2-yl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid" . This diversity in nomenclature reflects the complex structural features of the molecule, which contains multiple functional groups and a distinctive spiro architecture.

Structural Classification

The compound represents an important subclass of isoquinoline derivatives that feature a spiro connection, differentiating it from linear or fused isoquinoline systems . The spirocyclic arrangement creates a three-dimensional structure with unique spatial orientation of functional groups, potentially contributing to selective binding with biological targets. The presence of the sec-butyl substituent at the 2' position and the carboxylic acid functionality at the 4' position provides additional sites for structure-activity relationship studies and chemical modifications .

Physical and Chemical Properties

The comprehensive physicochemical profile of 2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid is summarized in Table 1, providing essential information for researchers working with this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Registry Number1239714-33-0
Molecular FormulaC₁₈H₂₃NO₃
Molecular Weight301.4 g/mol
IUPAC Name2-butan-2-yl-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxylic acid
PubChem CID71683590
InChIInChI=1S/C18H23NO3/c1-3-12(2)19-16(20)14-9-5-4-8-13(14)15(17(21)22)18(19)10-6-7-11-18/h4-5,8-9,12,15H,3,6-7,10-11H2,1-2H3,(H,21,22)
InChI KeyKUMXRUUTBNJLKU-UHFFFAOYSA-N
SMILESCCC(C)N1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)O
Standard Purity≥95%
Physical StateSolid

This spiroisoquinolinone derivative possesses a carboxylic acid group that contributes to its acidic properties, while the nitrogen-containing heterocyclic structure provides potential sites for hydrogen bonding and other molecular interactions. The sec-butyl group attached to the nitrogen atom adds lipophilicity to the molecule, potentially influencing its membrane permeability and distribution in biological systems .

Structural Analysis and Characterization

Molecular Structure

The molecular architecture of 2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid features several key structural elements that define its chemical and biological properties:

  • A spirocyclic center connecting the isoquinoline and cyclopentane rings

  • A sec-butyl substituent at the 2' position of the isoquinoline ring

  • A carbonyl group at the 1' position, forming part of the lactam functionality

  • A carboxylic acid group at the 4' position

These structural features collectively contribute to the compound's three-dimensional configuration and potential interaction with biological targets . The spiro connection creates a rigid molecular framework that restricts conformational flexibility, potentially enhancing selective binding to specific protein targets.

Analytical Characterization

Analytical techniques commonly employed to characterize this compound include nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry, which provide detailed information about its molecular structure and purity. NMR spectroscopy offers insights into the connectivity of atoms and the spatial arrangement of different functional groups, while mass spectrometry confirms the molecular weight and fragmentation pattern characteristic of the compound's structure. These analytical methods are essential for verifying the identity and purity of synthesized batches of the compound for research purposes.

Research Applications and Future Directions

Related Structural Variants

Several structural analogues of this compound have been synthesized and investigated, including the isobutyl-substituted variant (2'-Isobutyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid, CAS: 1239714-30-7) and the cyclohexane-based analogue (2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid, CAS: 1269525-47-4) . These structural variations provide valuable insights into structure-activity relationships and may lead to the identification of compounds with enhanced biological activities or improved pharmacokinetic properties.

Comparative Analysis with Related Compounds

Table 2: Comparison of 2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid with Structurally Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightStructural Difference
2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid1239714-33-0C₁₈H₂₃NO₃301.4 g/molReference compound
2'-Isobutyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid1239714-30-7C₁₈H₂₃NO₃301.4 g/molBranched isobutyl instead of sec-butyl group
2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid1269525-47-4C₁₉H₂₅NO₃315.4 g/molCyclohexane instead of cyclopentane ring
2-Butyl-1,2,3,4-tetrahydroisoquinoline92195-34-1C₁₃H₁₉N189.3 g/molNon-spirocyclic, lacks carbonyl and carboxylic acid groups

This comparative analysis highlights the structural diversity within this chemical family and illustrates how subtle structural modifications can influence properties relevant to drug development .

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